A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(2,4-pentanedionato)chromium(III)
A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(2,4-pentanedionato)chromium(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and characterization of Tris(2,4-pentanedionato)chromium(III), a coordination complex with the formula Cr(C₅H₇O₂)₃, commonly abbreviated as Cr(acac)₃.[1] This document details the experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow and chemical principles.
Introduction
Tris(2,4-pentanedionato)chromium(III) is a stable, air-insensitive coordination complex that appears as a deep maroon or purplish crystalline solid.[2] It is notable for its solubility in nonpolar organic solvents and its paramagnetic nature, which makes it a useful NMR spectroscopy relaxation agent.[1] The complex consists of a central chromium(III) ion octahedrally coordinated to three bidentate acetylacetonate (acac) ligands. This structure contributes to its high thermal stability and utility as a precursor in the synthesis of advanced materials, such as chromium oxide nanoparticles and thin films for various applications, including catalysis and energy storage.
Synthesis of Tris(2,4-pentanedionato)chromium(III)
The synthesis of Cr(acac)₃ is a common undergraduate and research laboratory procedure that involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates with the chromium(III) ion.
The synthesis is based on a ligand substitution reaction. In the presence of a base, 2,4-pentanedione (acetylacetone, acacH) readily loses a proton to form the acetylacetonate anion (acac⁻).[2] This anion is a bidentate ligand, meaning it binds to the central metal ion through two of its atoms, in this case, both oxygen atoms.[2] Three of these bidentate ligands are required to satisfy the coordination sphere of the octahedral chromium(III) ion.[2]
A common method for generating the basic conditions needed for the deprotonation of acetylacetone is the hydrolysis of urea.[3] When heated in an aqueous solution, urea decomposes to produce ammonia, which then acts as a base to deprotonate the acetylacetone.[3]
This protocol is adapted from established laboratory procedures.[2][3][4]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
2,4-pentanedione (acetylacetone, C₅H₈O₂)
-
Distilled water
-
Ethanol (for washing)
Equipment:
-
Erlenmeyer flask (10 mL or suitable size)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In an Erlenmeyer flask, dissolve approximately 260 mg of chromium(III) chloride hexahydrate in 4.0 mL of distilled water.[3]
-
To this solution, add 1 g of urea and 0.8 mL of acetylacetone.[3]
-
Heat the mixture with stirring to just below boiling for about one hour.[3] As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)₃ will begin to form.[3]
-
After one hour, cool the flask to room temperature to allow for complete crystallization.[3]
-
Collect the crystals by suction filtration.[3]
-
Wash the crystals with three small portions of distilled water, followed by a small portion of ethanol to aid in drying.[3]
-
Allow the product to air dry on the filter paper.
-
Once dry, weigh the product to determine the percentage yield and transfer it to a labeled vial.
Physicochemical Properties
Cr(acac)₃ exhibits well-defined physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁CrO₆ | |
| Molecular Weight | 349.32 g/mol | |
| Appearance | Deep maroon/purplish crystalline solid | [2] |
| Melting Point | 210 °C (410 °F; 483 K) | [1] |
| Boiling Point | 340 °C (644 °F; 613 K) | [1] |
| Density | 1.34 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | [1] |
Characterization Techniques
A variety of spectroscopic and analytical techniques are employed to confirm the identity and purity of the synthesized Cr(acac)₃.
Protocol:
-
Place a small amount of the dried crystalline product into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts.
-
Compare the observed melting point to the literature value (around 210 °C) to assess the purity of the sample.[1]
IR spectroscopy is used to identify the functional groups present in the complex, particularly the vibrations of the coordinated acetylacetonate ligand.
Protocol:
-
Prepare a sample of the Cr(acac)₃ complex, typically as a KBr pellet or a Nujol mull.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the C=O and C=C bonds in the chelate rings, which are typically observed in the 1600-1500 cm⁻¹ region.[5]
Key IR Spectral Data:
| Vibration | Wavenumber (cm⁻¹) | Reference |
| C=O and C=C stretching | 1575, 1524 | [5] |
| C-H bending and other ligand vibrations | 1378, 1280 | [5] |
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color.
Protocol:
-
Prepare a dilute solution of Cr(acac)₃ in a suitable solvent, such as ethanol or chloroform.[3]
-
Record the UV-Vis spectrum over a range of approximately 300-700 nm.
-
Identify the wavelengths of maximum absorbance (λmax), which correspond to the d-d electronic transitions of the chromium(III) ion in an octahedral ligand field.[6]
Key UV-Vis Spectral Data:
| Transition | λmax (nm) | Reference |
| d-d transitions | ~328, ~381, ~566 | [7] |
Due to its paramagnetic nature, the ¹H NMR spectrum of Cr(acac)₃ exhibits broad, shifted peaks.[8] This property is exploited in its use as a relaxation agent in NMR studies of other molecules.[1] The Evans method can be used to determine the magnetic susceptibility of the complex from the chemical shift changes of a reference compound in the presence of the paramagnetic species.[9]
Visualizations
Caption: Workflow for the synthesis of Tris(2,4-pentanedionato)chromium(III).
Caption: Chemical pathway for ligand formation and complexation.
References
- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. people.umass.edu [people.umass.edu]
- 4. studylib.net [studylib.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]
- 9. jeol.com [jeol.com]
